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Cancer Type & Trial
Description

Patient Groups &
Treatment

Key Efficacy
Findings

Myelopreservation & Safety
Findings

| Metastatic Triple-Negative Breast Cancer (mTNBC) NCT02978716 [1] | Group 1: GCb alone (n=34)

Group 2: Trilaciclib prior to GCb (n=33) Group 3: Trilaciclib + GCb (more frequent dosing) (n=35) |

Overall Survival (OS): • Group 1 (GCb alone): 12.6 months • Group 2: Not Reached • Group 3: 17.8

months • Groups 2 & 3 Combined: 19.8 months • Hazard Ratio (HR) vs. Group 1: 0.37 (P<0.0001) [1] | • T-

cell activation was enhanced [1]. | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Previously

treated; receiving Topotecan NCT02514447 [2] | Trilaciclib + Topotecan (n=32) Placebo + Topotecan

(n=29) | • Antitumor efficacy was comparable between groups, indicating trilaciclib did not impair

chemotherapy effect [2]. | Cycle 1 Severe Neutropenia (SN): • Duration (DSN): 2 days vs. 7 days

(P<0.0001) Occurrence of SN: 40.6% vs. 75.9% (P=0.016) Grade ≥3 Adverse Events: • Neutropenia:

75.0% vs. 85.7% • Anemia: 28.1% vs. 60.7% [2] | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

Newly diagnosed; receiving Etoposide/Carboplatin [1] | Trilaciclib + E/P Placebo + E/P | • Protected and

increased lymphocyte counts. • Enhanced T-cell activation and clonal expansion [1]. | • Reduced hematologic

toxicity [1]. |

Detailed Experimental Protocols
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The phase 2 trials for trilaciclib followed rigorous, randomized designs. Here are the detailed methodologies

for the key studies cited.

mTNBC Trial (NCT02978716) [1]:

Study Design: Multicenter, randomized, open-label, phase II trial.
Patients: Adults with mTNBC who had received ≤2 prior chemotherapy regimens. Patients

were randomized into one of three treatment groups.
Treatment: Administered in 21-day cycles.

Group 1: Gemcitabine (1000 mg/m²) + Carboplatin (AUC 2) on days 1 and 8.
Group 2: Trilaciclib (240 mg/m²) prior to the same GCb regimen on days 1 and 8.

Group 3: Trilaciclib alone on days 1 and 8, and trilaciclib prior to GCb on days 2 and 9.
Endpoints: Secondary endpoints included Overall Survival (OS), Progression-Free Survival

(PFS), and Objective Response Rate (ORR). Tumor response was assessed per RECIST v1.1.
Biomarker Analysis: Archival tumor tissue was used for DNA/RNA isolation and RNA

sequencing to characterize CDK4/6 dependence status. T-cell receptor (TCR) sequencing was
performed to assess T-cell clonality [1].

ES-SCLC Topotecan Trial (NCT02514447) [2]:

Study Design: Global, multicenter, randomized, double-blind, placebo-controlled phase II trial.
Patients: Adults with ES-SCLC who had disease progression during or after first- or second-

line chemotherapy.
Treatment: 21-day cycles.

Intervention Group: Trilaciclib (240 mg/m²) via 30-min IV infusion before Topotecan
(1.5 mg/m²) on days 1–5.

Control Group: Placebo before Topotecan on the same schedule.
Primary Endpoints: Duration of Severe Neutropenia (DSN) in cycle 1 and the occurrence of

Severe Neutropenia (SN).
Additional Endpoints: Other hematologic parameters, safety, patient-reported outcomes

(PROs), and antitumor efficacy (per RECIST v1.1) [2].

Mechanisms of Action & Signaling Pathways

Emerging evidence from preclinical and early clinical studies suggests trilaciclib's benefits extend beyond

myelopreservation to direct antitumor effects via immune activation.

The diagram below illustrates the key signaling pathways through which trilaciclib exerts its effects, based

on current research.
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Trilaciclib's multi-faceted mechanisms: inducing tumor cell senescence and modulating the immune

microenvironment for antitumor effects, while protecting hematopoietic cells [3] [4].

Induction of Tumor Cell Senescence: In non-small cell lung cancer (NSCLC) models, trilaciclib
has been shown to induce tumor cell senescence and the Senescence-Associated Secretory
Phenotype (SASP) in a manner dependent on the cGAS-STING activation pathway [3]. This is a
distinct mechanism from its myelopreservative action.

Reprogramming of the Immune Microenvironment: The SASP triggered by trilaciclib facilitates
the infiltration and activation of specific immune cells, particularly CD177+ neutrophils with anti-

tumor properties. These neutrophils enhance the activity of CD8+ effector T-cells, creating a positive
feedback loop that boosts antitumor immunity. This remodeling of the tumor microenvironment is

believed to underpin the synergistic effect observed when trilaciclib is combined with anti-PD-1
antibodies [3].

Myelopreservation: As an intravenous CDK4/6 inhibitor, trilaciclib causes a transient G1 cell cycle
arrest in hematopoietic stem and progenitor cells (HSPCs). This temporary halt protects these cells

from the damaging effects of concurrently administered chemotherapy, thereby reducing the
incidence and severity of myelosuppression [2] [5].

Conclusion

In summary, phase 2 trials establish trilaciclib as a multifaceted agent that not only achieves its primary goal

of reducing chemotherapy-induced myelosuppression but also shows promise in enhancing antitumor

efficacy through immune modulation. The robust survival benefit seen in mTNBC and the myelopreservation

across SCLC trials have paved the way for further confirmatory Phase 3 studies, such as the PRESERVE 2

trial in TNBC (NCT04799249) [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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